Methyl 5-iodo-1H-1,2,4-triazole-3-carboxylate
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Overview
Description
Methyl 5-iodo-1H-1,2,4-triazole-3-carboxylate is a heterocyclic compound that belongs to the triazole family Triazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science
Mechanism of Action
Target of Action
Methyl 5-iodo-1H-1,2,4-triazole-3-carboxylate, also known as Methyl 3-iodo-1H-1,2,4-triazole-5-carboxylate, is a complex compound with potential biological activity. Similar triazole compounds have been found to exhibit neuroprotective and anti-neuroinflammatory properties .
Mode of Action
It’s known that triazole compounds can interact with their targets, leading to changes in cellular processes . For instance, some triazole-pyrimidine hybrids have shown promising neuroprotective and anti-inflammatory properties by inhibiting nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
Biochemical Pathways
Similar triazole compounds have been found to inhibit er stress, apoptosis, and the nf-kb inflammatory pathway .
Result of Action
Similar triazole compounds have shown promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (er) chaperone, bip, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 5-iodo-1H-1,2,4-triazole-3-carboxylate can be synthesized from 5-amino-1,2,4-triazole-3-carboxylic acid via esterification with methanol . The iodination of the triazole ring can be achieved using iodine or iodinating agents under mild conditions .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale esterification and iodination reactions. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions: Methyl 5-iodo-1H-1,2,4-triazole-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The triazole ring can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and halides.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.
Major Products Formed:
Substitution Reactions: Products include various substituted triazoles with different functional groups.
Oxidation and Reduction Reactions: Products include oxidized or reduced triazole derivatives.
Scientific Research Applications
Methyl 5-iodo-1H-1,2,4-triazole-3-carboxylate has several scientific research applications:
Comparison with Similar Compounds
Methyl 1H-1,2,4-triazole-3-carboxylate: Lacks the iodine atom, resulting in different reactivity and applications.
5-Amino-1,2,4-triazole-3-carboxylic acid: Precursor to the methyl ester derivative, used in similar applications.
1,2,4-Triazole-3-carboxylic acid: Another triazole derivative with distinct properties and uses.
Uniqueness: The presence of the iodine atom in Methyl 5-iodo-1H-1,2,4-triazole-3-carboxylate makes it more reactive and versatile compared to its non-iodinated counterparts.
Properties
IUPAC Name |
methyl 5-iodo-1H-1,2,4-triazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4IN3O2/c1-10-3(9)2-6-4(5)8-7-2/h1H3,(H,6,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCMHKRZGGPMTIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NNC(=N1)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4IN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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